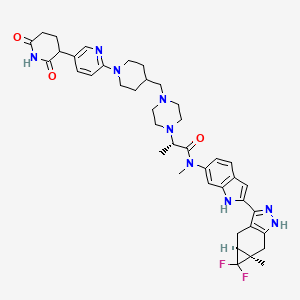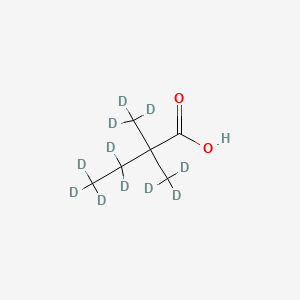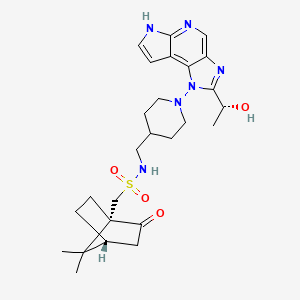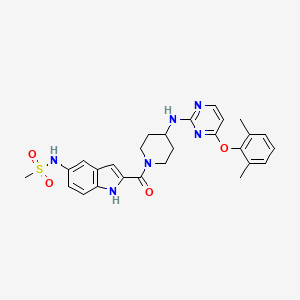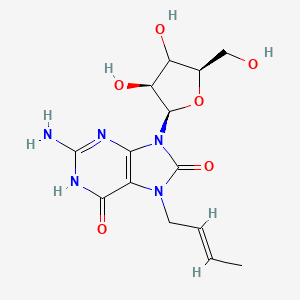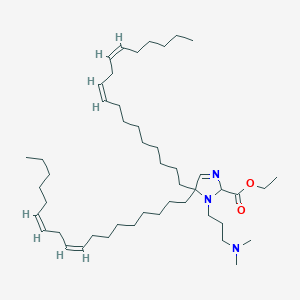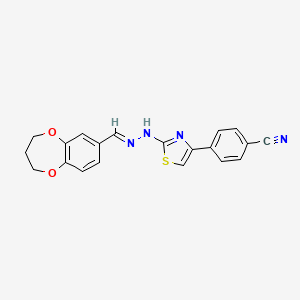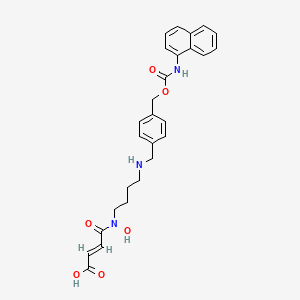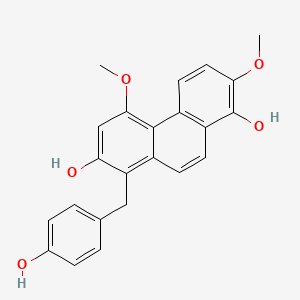
BChE-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of BChE-IN-10 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. This includes the use of recyclable solvents and catalysts, as well as energy-efficient processes .
Analyse Des Réactions Chimiques
BChE-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
BChE-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: It is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.
Industry: It is used in the development of diagnostic assays for butyrylcholinesterase activity
Mécanisme D'action
BChE-IN-10 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the brain. The compound also inhibits the aggregation of amyloid-beta, which is a hallmark of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
BChE-IN-10 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but with different binding affinities.
Galantamine: Primarily inhibits acetylcholinesterase and also modulates nicotinic receptors
This compound stands out due to its balanced inhibitory activity and its potential to inhibit amyloid-beta aggregation, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C23H20O5 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
8-[(4-hydroxyphenyl)methyl]-2,5-dimethoxyphenanthrene-1,7-diol |
InChI |
InChI=1S/C23H20O5/c1-27-20-10-9-15-17(23(20)26)8-7-16-18(11-13-3-5-14(24)6-4-13)19(25)12-21(28-2)22(15)16/h3-10,12,24-26H,11H2,1-2H3 |
Clé InChI |
KVVKCGLDLZTXLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=C(C=C(C(=C3C=C2)CC4=CC=C(C=C4)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



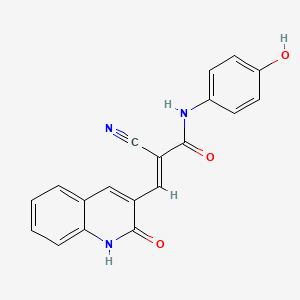
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
